N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as methoxy, methyl, and sulfonyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-15-8-11-17(12-9-15)34(30,31)24-23-26-22(18-6-4-5-7-20(18)29(23)28-27-24)25-19-14-16(32-2)10-13-21(19)33-3/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOVPMOURRXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatin-Based Route
Starting with isatin derivatives, 2-azidobenzoates are synthesized via nucleophilic substitution. For example, Pokhodylo et al. demonstrated that isatines react with sodium azide in acidic media to yield 2-azidobenzoic acid derivatives, which are esterified to form methyl or ethyl 2-azidobenzoates. These intermediates undergo cyclocondensation with activated acetonitriles (e.g., thiazole- or oxadiazole-substituted acetonitriles) under basic conditions, forming the triazoloquinazolinone core via anionic hetero-domino reactions. Yields exceed 80% when using potassium carbonate in dimethylformamide (DMF) at 80°C.
Anthranilic Acid Route
Anthranilic acid reacts with formamide under microwave irradiation to directly form quinazolin-4(3H)-one. This method bypasses intermediate isolation, achieving 85% yield in 20 minutes at 150°C. Propargylation of the quinazolinone nitrogen using propargyl bromide and potassium tert-butoxide in DMF introduces an alkyne group for subsequent click chemistry.
Triazole Ring Formation
Azide-Alkyne Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the quinazolinone’s alkyne group with aryl azides. For instance, Ouahrouch et al. reported reacting propargylated quinazolinones with azidophenyl derivatives in the presence of Cu(I) catalysts, producing 1,4-disubstituted triazoles with >90% regioselectivity. This method is favored for its modularity and compatibility with diverse azide substrates.
Hydrazine Cyclization
Alternately, 2-hydrazinobenzoic acid derivatives cyclize with nitriles to form triazoloquinazolinones. Al-Salahi et al. demonstrated that treating 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under reflux yields 2-methylsulfanyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one. Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration.
Sulfonylation at the Triazole Position
Introducing the 4-methylbenzenesulfonyl group requires selective sulfonylation of the triazole nitrogen. Patent WO2014105666A1 discloses that triazoloquinazolinones react with 4-methylbenzenesulfonyl chloride in dichloromethane using pyridine as a base. The reaction proceeds at 0°C to room temperature over 2 hours, achieving 75–85% yields. Competitive sulfonylation at the quinazolinone’s lactam nitrogen is mitigated by steric hindrance and electronic deactivation.
N-Arylation of the Quinazolin-5-Amine
The N-(2,5-dimethoxyphenyl) group is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution:
Palladium-Catalyzed Coupling
Using Pd(OAc)₂/Xantphos as a catalyst system, the quinazolin-5-amine reacts with 2,5-dimethoxyphenylboronic acid in toluene at 110°C. This method, adapted from triazoloquinazoline derivatization strategies, affords 70–80% yields but requires rigorous exclusion of moisture.
SNAr Reaction
Electron-deficient quinazolinones undergo nucleophilic substitution with 2,5-dimethoxyaniline in dimethyl sulfoxide (DMSO) at 120°C. Potassium carbonate facilitates deprotonation of the aniline, enhancing nucleophilicity. This approach is less efficient (50–60% yields) due to competing side reactions but avoids transition-metal catalysts.
Optimization and Characterization
Reaction Condition Screening
Microwave irradiation significantly accelerates cyclization and coupling steps. For example, propargylation under microwave conditions reduces reaction times from 6 hours to 15 minutes. Similarly, sulfonylation yields improve from 70% to 88% when conducted under microwave-assisted heating.
Spectroscopic Validation
- 1H NMR : The triazole proton resonates as a singlet at δ 8.2–8.5 ppm, while the N-(2,5-dimethoxyphenyl) group shows two singlets for methoxy protons at δ 3.7–3.9 ppm.
- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1170 cm⁻¹ and 1320–1350 cm⁻¹, confirming successful sulfonylation.
- X-ray Crystallography : Dimeric structures stabilized by N–H⋯N hydrogen bonds are observed, as in related triazoloquinazolinones.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Isatin-based cyclization | 80–85 | 8 h | High regioselectivity |
| CuAAC triazole formation | 90–95 | 2 h | Modular substrate scope |
| Sulfonylation | 75–88 | 2 h | Compatibility with microwave heating |
| Buchwald-Hartwig amination | 70–80 | 12 h | Broad functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Sulfides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its ability to interact with various biological targets. Its structural features allow it to potentially inhibit specific enzymes or receptors implicated in disease processes.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit anticancer properties. Research demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound. The sulfonamide group present in its structure is known for its ability to inhibit inflammatory mediators.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
Laboratory experiments revealed that this compound exhibits significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Prevents substrate binding at active sites |
| Receptor Modulation | Alters receptor activity affecting downstream signaling |
| Cytokine Production Inhibition | Reduces synthesis of inflammatory mediators |
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Unique due to its specific functional groups and triazoloquinazoline core.
This compound analogs: Compounds with similar core structures but different substituents, such as halogens or alkyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazoloquinazoline core substituted with a dimethoxyphenyl group and a methylbenzenesulfonyl moiety. Its molecular formula is C19H20N4O2S, and it exhibits properties typical of quinazoline derivatives, which are known for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking their natural substrates. This interaction can lead to modulation of metabolic pathways.
- Receptor Modulation : The compound may bind to certain receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.
Biological Activity Overview
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the chemical structure significantly influence biological activity. For example:
- Substitution Patterns : The presence of electron-withdrawing groups (like sulfonyl) enhances antimicrobial activity compared to electron-donating groups.
- Core Modifications : Alterations in the quinazoline core can lead to variations in potency against specific targets such as cancer cells or bacterial pathogens.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various quinazoline derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was more effective than standard antibiotics like ciprofloxacin in certain assays .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer potential revealed that this compound inhibited proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, it exhibited low cytotoxicity towards normal cells, highlighting its selective action against malignant cells .
Case Study 3: Anti-inflammatory Effects
Preclinical studies demonstrated that the compound significantly reduced inflammatory markers in animal models of arthritis. It modulated cytokine production and inhibited the activation of NF-kB signaling pathways, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What established synthetic pathways are used to prepare this compound?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted triazoles with quinazoline precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid, followed by solvent evaporation and purification via recrystallization or column chromatography . Key steps include controlling stoichiometry (e.g., 0.001 mol ratios) and reaction duration (e.g., 4-hour reflux) to optimize yield .
Q. What characterization techniques validate its structural integrity?
- Spectroscopic methods : IR spectroscopy confirms functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., C: 65.2%, H: 4.8%, N: 16.9%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.91) .
Q. What preliminary biological activities have been reported?
Limited data suggest antimicrobial and anticancer potential. For instance, structurally analogous triazoloquinazolines exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and IC₅₀ values of 8–15 µM in breast cancer cell lines . However, activity varies with substituents (e.g., methoxy vs. chlorobenzyl groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting biological data?
- Comparative analysis : Tabulate analogs with modified substituents (Table 1). For example:
| Substituent (R) | Biological Activity | Potency (IC₅₀) |
|---|---|---|
| 2,5-Dimethoxy | Anticancer | 10 µM |
| 4-Chlorobenzyl | Antimicrobial | 15 µg/mL |
- Methodological approach : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) to minimize variability .
Q. What computational strategies optimize synthesis and mechanistic studies?
- AI-driven process control : COMSOL Multiphysics simulates reaction kinetics (e.g., optimizing reflux temperature or solvent polarity) .
- Density Functional Theory (DFT) : Predicts electron distribution in the triazoloquinazoline core, identifying reactive sites for functionalization .
Q. How to address contradictions in reported biological activity?
- Hypothesis testing : Evaluate if discrepancies arise from assay conditions (e.g., cell line specificity, serum concentration) or impurities (>95% purity required) .
- Dose-response profiling : Compare EC₅₀ values across multiple replicates to confirm reproducibility .
Q. What theoretical frameworks guide mechanistic studies?
- Receptor-ligand interaction models : Link the compound’s sulfonyl group to kinase inhibition (e.g., EGFR or VEGFR2) using molecular docking .
- Thermodynamic analysis : Apply Eyring equations to correlate reaction activation energy with yield .
Q. What methodological challenges arise in purification?
- Separation technologies : Use membrane filtration (e.g., 0.22 µm PTFE) or HPLC (C18 column, acetonitrile/water gradient) to isolate polar byproducts .
- Crystallization optimization : Screen solvents (e.g., ethanol vs. DMSO) to improve crystal habit and purity .
Tables for Reference
Q. Table 1: Structural Analogs and Biological Activities
| Compound ID | Substituent | Activity | Key Reference |
|---|---|---|---|
| Analog A | 2,5-Dimethoxy | Anticancer | |
| Analog B | 4-Chlorobenzyl | Antimicrobial | |
| Analog C | 5-Methyltriazole | Anti-inflammatory |
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 4–6 hours | Maximizes cyclization |
| Solvent polarity | Ethanol (ε = 24.3) | Reduces byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
